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molecular formula C16H15NO2 B564324 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N CAS No. 1189468-68-5

4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N

Cat. No. B564324
M. Wt: 256.279
InChI Key: LOFHVOCXHGAVHL-JZTCLKRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135489B2

Procedure details

The deoxybenzoin oxime (Step 1) was dissolved in anhydrous THF (565 mL) under a nitrogen atmosphere. The solution was cooled to −20° C. The solution was treated with lithium diisopropylamide (2 M, 800 mL, 1.60 mol) while allowing the reaction temperature to warm to 10-15° C. The reaction mixture to was cooled to −10° C. to −20° C. and anhydrous ethyl acetate (218 mL) was added to the solution while allowing the reaction temperature to rise to a maximum of 25° C. and held for 30 minutes at 25° C. The reaction mixture was cooled to about 0° C. Water was added to a quench flask and cooled to 0-5° C. The pre-cooled reaction mixture was transferred from the reaction flask to the quench flask while maintaining the temperature of the quench mixture below 25° C. The quenched mixture was cooled to 0-5° C. Hydrochloric acid (12 M) was added to the mixture, keeping the temperature below 25° C. during the addition by controlling the addition rate and stirred until all the solids dissolve (˜5 minutes). The pH of the stirred mixture was measured to be pH 3-4. The layers were separated and the organic layer was removed. Heptane was added to the organic layer with stirring. The organic layer was distilled until the pot temperature reached 90-91° C. The solution was cooled to 5° C. and filtered. The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80), cooled to 5° C. The solid product was dried on the funnel for several hours then dried at ambient under vacuum with a nitrogen sweep over the weekend to yield the isoxazoline (108.75 g, 57.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
565 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
218 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57.7%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[N:15][OH:16])[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].[C:25](OCC)(=[O:27])[CH3:26].Cl>C1COCC1.O>[OH:27][C:25]1([CH3:26])[O:16][N:15]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=NO
Name
Quantity
565 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
218 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred until all the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture to was cooled to −10° C. to −20° C.
CUSTOM
Type
CUSTOM
Details
to rise to a maximum of 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 0° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
The pre-cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the quench mixture below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The quenched mixture was cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C.
ADDITION
Type
ADDITION
Details
during the addition
DISSOLUTION
Type
DISSOLUTION
Details
dissolve (˜5 minutes)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
ADDITION
Type
ADDITION
Details
Heptane was added to the organic layer
STIRRING
Type
STIRRING
Details
with stirring
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 90-91° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The solid product was dried on the funnel for several hours
CUSTOM
Type
CUSTOM
Details
then dried at ambient under vacuum with a nitrogen sweep over the weekend

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(C(C(=NO1)C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 108.75 g
YIELD: PERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07135489B2

Procedure details

The deoxybenzoin oxime (Step 1) was dissolved in anhydrous THF (565 mL) under a nitrogen atmosphere. The solution was cooled to −20° C. The solution was treated with lithium diisopropylamide (2 M, 800 mL, 1.60 mol) while allowing the reaction temperature to warm to 10-15° C. The reaction mixture to was cooled to −10° C. to −20° C. and anhydrous ethyl acetate (218 mL) was added to the solution while allowing the reaction temperature to rise to a maximum of 25° C. and held for 30 minutes at 25° C. The reaction mixture was cooled to about 0° C. Water was added to a quench flask and cooled to 0-5° C. The pre-cooled reaction mixture was transferred from the reaction flask to the quench flask while maintaining the temperature of the quench mixture below 25° C. The quenched mixture was cooled to 0-5° C. Hydrochloric acid (12 M) was added to the mixture, keeping the temperature below 25° C. during the addition by controlling the addition rate and stirred until all the solids dissolve (˜5 minutes). The pH of the stirred mixture was measured to be pH 3-4. The layers were separated and the organic layer was removed. Heptane was added to the organic layer with stirring. The organic layer was distilled until the pot temperature reached 90-91° C. The solution was cooled to 5° C. and filtered. The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80), cooled to 5° C. The solid product was dried on the funnel for several hours then dried at ambient under vacuum with a nitrogen sweep over the weekend to yield the isoxazoline (108.75 g, 57.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
565 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
218 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57.7%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[N:15][OH:16])[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].[C:25](OCC)(=[O:27])[CH3:26].Cl>C1COCC1.O>[OH:27][C:25]1([CH3:26])[O:16][N:15]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=NO
Name
Quantity
565 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
218 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred until all the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture to was cooled to −10° C. to −20° C.
CUSTOM
Type
CUSTOM
Details
to rise to a maximum of 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 0° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
The pre-cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the quench mixture below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The quenched mixture was cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C.
ADDITION
Type
ADDITION
Details
during the addition
DISSOLUTION
Type
DISSOLUTION
Details
dissolve (˜5 minutes)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
ADDITION
Type
ADDITION
Details
Heptane was added to the organic layer
STIRRING
Type
STIRRING
Details
with stirring
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 90-91° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with two 300 mL portions of ethyl acetate-heptane (20/80)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The solid product was dried on the funnel for several hours
CUSTOM
Type
CUSTOM
Details
then dried at ambient under vacuum with a nitrogen sweep over the weekend

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(C(C(=NO1)C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 108.75 g
YIELD: PERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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